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Compound of Interest

Compound Name: Methyl cyclohexanecarboxylate

Cat. No.: B114256

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
cyclohexanecarboxylate (CAS 4630-82-4), a compound of interest in various chemical and
pharmaceutical research domains. This document is intended for researchers, scientists, and
drug development professionals, offering a detailed analysis of its spectroscopic characteristics
to aid in its identification, characterization, and utilization in research and development.

Compound Information

Identifier Value

CAS Number 4630-82-4

Chemical Name Methyl cyclohexanecarboxylate
Molecular Formula CsH1402

Molecular Weight 142.20 g/mol

Hexahydrobenzoic acid methyl ester, Methyl
Synonyms
cyclohexanoate, Methyl cyclohexylcarboxylate

Spectroscopic Data

The following sections present the key spectroscopic data for methyl
cyclohexanecarboxylate, organized for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR data for methyl cyclohexanecarboxylate are summarized below.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCIs)

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
3.66 s 3H -OCHs
2.29 tt 1H -CH- (cyclohexyl C1)
1.89-1.70 m 4H Cyclohexyl CH2
1.63-1.55 m 1H Cyclohexyl CH
1.45-1.18 m 5H Cyclohexyl CH2

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (&) ppm Assignment
176.6 C=0

51.4 -OCHs

43.2 Cyclohexyl C1
29.1 Cyclohexyl C2, C6
25.8 Cyclohexyl C3, C5
25.4 Cyclohexyl C4

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its
fragments, aiding in the determination of its molecular weight and elemental composition. The
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data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron lonization (EI).

Table 3: GC-MS Spectroscopic Data (Electron lonization)

m/z Relative Intensity (%) Fragment
55 99.99 [CaH7]*

87 98.60 [M-CaH7]*
83 77.30 [CeH11]*
110 29.30 [M-CH20]*
142 28.00 [M]*

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm—1) Intensity Assignment

2930 Strong C-H stretch (alkane)
2855 Strong C-H stretch (alkane)
1735 Strong C=0 stretch (ester)
1450 Medium C-H bend (alkane)
1170 Strong C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. These methodologies are based on standard laboratory practices and provide a

framework for obtaining similar spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of methyl cyclohexanecarboxylate (typically 5-20 mg) is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Data Acquisition:

e 1H NMR: The spectrum is acquired on a 400 MHz spectrometer. A standard single-pulse
experiment is performed with a 90° pulse width, a relaxation delay of 1-5 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-
to-noise ratio.

e 13C NMR: The spectrum is acquired on the same spectrometer, typically operating at 100
MHz for 13C. A proton-decoupled pulse sequence is used to simplify the spectrum to single
lines for each unique carbon atom. A longer relaxation delay (e.g., 2-10 seconds) and a
larger number of scans (e.g., 1024 or more) are often required due to the lower natural
abundance and smaller gyromagnetic ratio of the 13C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of methyl cyclohexanecarboxylate is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography:

e Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm film thickness, with
a stationary phase like 5% phenyl-methylpolysiloxane) is commonly used.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

¢ Injection: A small volume (e.g., 1 pL) of the sample solution is injected into the heated inlet in
split or splitless mode.
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o Temperature Program: A typical oven temperature program starts at a low temperature (e.g.,
50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) at
a rate of 10-20 °C/min.

Mass Spectrometry:
« lonization: Electron lonization (El) is performed at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g.,
m/z 40-400).

o Data Analysis: The resulting mass spectra of the eluting peaks are compared with spectral
libraries (e.g., NIST) for compound identification.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like methyl cyclohexanecarboxylate, the simplest
method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to
create a thin film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample
is then placed in the beam path of an FTIR spectrometer, and the sample spectrum is
recorded. The instrument typically scans the mid-infrared range (4000-400 cm~1).

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm—1).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.
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NMR Spectroscopy Experimental Workflow
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of Methyl
Cyclohexanecarboxylate (CAS 4630-82-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b114256#cas-number-4630-82-4-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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